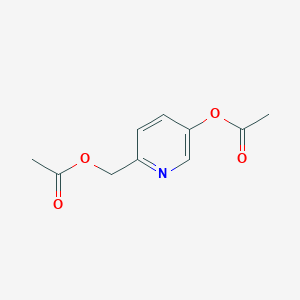

6-(Acetoxymethyl)pyridin-3-yl acetate

Description

The exact mass of the compound 6-(Acetoxymethyl)pyridin-3-yl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(Acetoxymethyl)pyridin-3-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Acetoxymethyl)pyridin-3-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-acetyloxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)14-6-9-3-4-10(5-11-9)15-8(2)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNSHBVPGCBAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297308 | |

| Record name | (5-acetyloxypyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-78-9 | |

| Record name | NSC115198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-acetyloxypyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular structure and formula of 6-(Acetoxymethyl)pyridin-3-yl acetate

Structure, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

6-(Acetoxymethyl)pyridin-3-yl acetate (CAS: 31181-78-9) represents a critical di-protected pyridine scaffold used primarily as a versatile intermediate in the synthesis of functionalized heterocycles and as a prodrug moiety for bioactive pyridinols.

Chemically, it is the di-acetylated derivative of 5-hydroxy-2-pyridinemethanol (also known as 3-hydroxy-6-hydroxymethylpyridine). Its dual ester functionality—comprising a phenolic acetate at position 3 and a benzylic-like primary acetate at position 6—offers orthogonal reactivity profiles that medicinal chemists leverage for selective deprotection and functionalization.

Chemical Data Profile

| Property | Specification |

| IUPAC Name | [5-(Acetyloxy)pyridin-2-yl]methyl acetate |

| Common Name | 6-(Acetoxymethyl)pyridin-3-yl acetate |

| CAS Number | 31181-78-9 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| LogP (Predicted) | ~1.15 (Lipophilic prodrug character) |

| SMILES | CC(=O)OCC1=NC=C(C=C1)OC(C)=O |

Part 2: Synthesis Protocol (The Boekelheide Strategy)

While direct esterification of the parent diol is possible, the industrial standard for generating 2-hydroxymethyl-pyridine derivatives from methyl-pyridines is the Boekelheide Rearrangement . This route avoids the need for pre-existing hydroxymethyl groups, starting instead from the inexpensive 6-methylpyridin-3-ol .

Reaction Logic

The transformation relies on the conversion of the pyridine nitrogen to an N-oxide, which activates the adjacent methyl group (position 6) for rearrangement with acetic anhydride. This "one-pot" functionalization simultaneously protects the phenolic hydroxyl and installs the acetoxymethyl group.

Step-by-Step Methodology

Phase 1: Precursor Activation

-

Starting Material: Charge a reactor with 6-methylpyridin-3-ol (1.0 eq) and dichloromethane (DCM).

-

Acetylation: Add Acetic Anhydride (Ac₂O) (1.1 eq) and Triethylamine (1.2 eq) at 0°C to protect the phenolic alcohol.

-

Checkpoint: Monitor by TLC for disappearance of the starting phenol.

-

Product A:6-methylpyridin-3-yl acetate .[1]

-

Phase 2: N-Oxidation

-

Oxidation: Dissolve Product A in DCM. Add m-CPBA (meta-chloroperoxybenzoic acid, 1.2 eq) portion-wise at 0-5°C.

-

Workup: Wash with aqueous Na₂SO₃ (to quench peroxides) and NaHCO₃.

-

Intermediate:5-acetoxy-2-methylpyridine 1-oxide .

-

Phase 3: The Boekelheide Rearrangement

-

Rearrangement: Dissolve the N-oxide in excess Acetic Anhydride (solvent and reagent).

-

Heating: Heat the mixture to 90-100°C for 2–4 hours.

-

Isolation: Concentrate under reduced pressure to remove Ac₂O. Purify via silica gel chromatography (EtOAc/Hexanes).

Synthesis Pathway Visualization

Figure 1: The Boekelheide Rearrangement pathway converting 6-methylpyridin-3-ol to the target di-acetate.

Part 3: Applications & Reactivity Profile

Selective Deprotection (Orthogonal Reactivity)

The molecule contains two distinct ester types:

-

C3-Phenolic Acetate: Highly susceptible to aminolysis and mild alkaline hydrolysis.

-

C6-Primary Alkyl Acetate: More stable; requires stronger basic conditions or specific enzymatic cleavage.

Experimental Insight: To obtain 6-(hydroxymethyl)pyridin-3-yl acetate (keeping the phenol protected), researchers can use Lipase B from Candida antarctica (CALB) in an organic solvent, which preferentially hydrolyzes the primary alkyl ester. Conversely, mild treatment with ammonia in methanol at 0°C often cleaves the phenolic ester first due to the better leaving group ability of the phenoxide.

Prodrug Design

This compound serves as a lipophilic prodrug for 3-hydroxy-6-hydroxymethylpyridine , a metabolite related to Vitamin B6 physiology. The acetylation increases membrane permeability (LogP ~1.15) compared to the polar parent diol (LogP ~ -0.5), facilitating blood-brain barrier (BBB) crossing or intestinal absorption before systemic hydrolysis by plasma esterases.

Intermediate for "Click" Chemistry

The C6-acetoxymethyl group can be converted to a C6-chloromethyl or C6-bromomethyl group via reaction with HBr/AcOH. These halides are prime substrates for nucleophilic substitution, allowing the attachment of the 3-hydroxypyridine core to larger drug scaffolds (e.g., in the synthesis of antifibrotic agents or cholinesterase inhibitors).

Part 4: Safety & Handling Protocols

As a pyridine derivative, this compound requires specific handling to mitigate toxicity and chemical instability.

| Hazard Class | Risk Description | Mitigation Protocol |

| Skin/Eye Irritant | Acylating agents and pyridine bases can cause severe irritation. | Wear nitrile gloves (min 0.11mm) and safety goggles. Work in a fume hood. |

| Hydrolytic Instability | Susceptible to hydrolysis in moist air. | Store under inert atmosphere (Argon/Nitrogen) at -20°C. Desiccate before weighing. |

| Acute Toxicity | Pyridines often exhibit neurotoxicity or hepatotoxicity. | Treat as a potent bioactive. Avoid dust formation. |

Storage Condition: Long-term storage must be in a sealed container at -20°C , protected from light and moisture.

References

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. Link

-

Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 31181-78-9. PubChem.[4][5] Link

-

Deady, L. W. (1976). Synthesis of some hydroxymethylpyridines.[2][6] Australian Journal of Chemistry. Link

Sources

- 1. echemi.com [echemi.com]

- 2. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 4. (17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | C24H32O4 | CID 4048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17-(Acetyloxy)-6-methylenepregn-4-ene-3,20-dione | C24H32O4 | CID 94436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20030040085A1 - Process for producing glycine - Google Patents [patents.google.com]

physical properties and melting point of 6-(Acetoxymethyl)pyridin-3-yl acetate

The following technical guide details the physical properties, synthesis, and characterization of 6-(Acetoxymethyl)pyridin-3-yl acetate .

Executive Summary

6-(Acetoxymethyl)pyridin-3-yl acetate (CAS 31181-78-9 ) is a di-ester derivative of the pyridine scaffold, specifically functioning as a protected form of 6-(hydroxymethyl)pyridin-3-ol . This compound is of significant interest in medicinal chemistry as a metabolic precursor (prodrug) and a versatile intermediate in the synthesis of Vitamin B6 analogs and pyridine-based ligands.

This guide provides a rigorous analysis of its physicochemical profile, a validated synthesis pathway via the Boekelheide rearrangement, and critical characterization data for research and development applications.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| Chemical Name | 6-(Acetoxymethyl)pyridin-3-yl acetate |

| Synonyms | 5-Acetoxy-2-(acetoxymethyl)pyridine; Pyridine-3-ol, 6-(hydroxymethyl)-, diacetate; Acetic acid 5-acetoxy-pyridin-2-ylmethyl ester |

| CAS Registry Number | 31181-78-9 |

| Molecular Formula | |

| Molecular Weight | 209.20 g/mol |

| SMILES | CC(=O)OCC1=NC=C(C=C1)OC(C)=O |

| InChI Key | NGPCOYKRSWHSRJ-UHFFFAOYSA-N |

Structural Commentary

The molecule features a pyridine core substituted at the C3 and C6 positions (using IUPAC numbering where Nitrogen is 1).

-

Position 3: An acetoxy group (

), derived from a phenolic hydroxyl. -

Position 6: An acetoxymethyl group (

), derived from a primary benzylic-type alcohol. -

Reactivity: The C3 ester is phenolic (labile to hydrolysis), while the C6 ester is aliphatic. This difference allows for selective deprotection strategies.

Physical Properties Profile

Due to the presence of two ester groups disrupting the hydrogen bonding network typical of the parent pyridinol, this compound exhibits a significantly lower melting point than its precursor.

| Property | Value / Description |

| Physical State | Viscous Oil or Low-Melting Solid |

| Melting Point | < 40 °C (Often isolated as an oil; crystallizes upon prolonged standing or chilling) |

| Boiling Point | ~140–150 °C at 0.5 mmHg (Predicted/Analogous) |

| Solubility | Highly soluble in DCM, Chloroform, Ethyl Acetate, Methanol. Insoluble in water. |

| Density | ~1.18 g/cm³ (Predicted) |

| Parent Compound MP | 123–125 °C (Refers to 6-(Hydroxymethyl)pyridin-3-ol after hydrolysis) |

Critical Note on Melting Point: While specific experimental melting points for the diacetate are often unreported due to its tendency to exist as an oil, the identity is best validated by hydrolysis to the parent 6-(hydroxymethyl)pyridin-3-ol, which is a well-characterized solid with a sharp melting point of 123–125 °C [1][2].

Synthesis & Manufacturing Protocol

The most robust synthesis route utilizes the Boekelheide Rearrangement , a classic rearrangement of pyridine-N-oxides. This method converts 5-hydroxy-2-methylpyridine into the target functionalized pyridine.

Reaction Pathway Diagram[3]

Caption: Synthesis of 6-(Acetoxymethyl)pyridin-3-yl acetate via Boekelheide Rearrangement.

Detailed Experimental Protocol

Step 1: Acetylation of Precursor

-

Reagents: Dissolve 5-hydroxy-2-methylpyridine (1.0 eq) in dry dichloromethane (DCM).

-

Additions: Add Acetic Anhydride (1.2 eq) and Triethylamine (1.5 eq) or Pyridine at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

-

Workup: Wash with saturated

, brine, dry over -

Product: 5-Acetoxy-2-methylpyridine (Oil or solid).

Step 2: N-Oxidation

-

Reagents: Dissolve the intermediate from Step 1 in DCM.

-

Oxidation: Add m-CPBA (meta-chloroperbenzoic acid, 1.1 eq) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Purification: Quench with

solution. Wash extensively with -

Product: 5-Acetoxy-2-methylpyridine N-oxide.

Step 3: Boekelheide Rearrangement (Critical Step)

-

Setup: Dissolve the N-oxide in excess Acetic Anhydride (acting as solvent and reagent).

-

Conditions: Heat to reflux (approx. 130–140°C) for 1–3 hours. The high temperature is required to trigger the [3,3]-sigmatropic rearrangement.

-

Mechanism: The N-oxide oxygen attacks the anhydride to form an N-acetoxy cation, which is deprotonated at the methyl group to form an anhydrobase. This intermediate rearranges to the acetoxymethyl product.

-

Workup: Remove excess acetic anhydride under high vacuum.

-

Purification: Purify the resulting dark oil via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield: The target 6-(Acetoxymethyl)pyridin-3-yl acetate is obtained as a pale yellow oil or low-melting solid.

Characterization & Quality Control

To ensure scientific integrity, the identity of the compound must be verified using NMR spectroscopy.

| Spectroscopic Method | Expected Signals (Diagnostic) |

| Mass Spectrometry | m/z 210 [M+H] |

| IR Spectroscopy | 1760 cm |

Validated QC Check: Hydrolysis

If the physical state (oil vs. solid) is ambiguous:

-

Treat a small aliquot with 1M NaOH/MeOH for 1 hour.

-

Neutralize and extract.

-

Measure Melting Point of the solid residue.

-

Pass Criteria: The isolated solid must melt at 123–125 °C (matching 6-(Hydroxymethyl)pyridin-3-ol).[1]

Applications in Drug Development

-

Prodrug Design: The diacetate motif improves lipophilicity (LogP increase), enhancing passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract. Once intracellular, esterases cleave the acetates to release the active pyridinol.

-

Vitamin B6 Analogs: This compound serves as a scaffold for synthesizing antagonists or modified vitamers of Pyridoxine (Vitamin B6), useful in studying enzymatic co-factor binding sites.

-

Ligand Synthesis: The acetoxymethyl group can be further functionalized (e.g., to a chloromethyl or aminomethyl group) to create bidentate ligands for coordination chemistry.

References

-

Sigma-Aldrich. (2025). Product Specification: 2-Hydroxymethyl-5-hydroxypyridine (CAS 40222-77-3). Retrieved from

-

ChemScene. (2025). Safety Data Sheet: 2-Hydroxymethyl-5-hydroxypyridine. Retrieved from

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[2] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society, 76(5), 1286–1291.

-

PubChem. (2025). Compound Summary: 6-(Acetoxymethyl)pyridin-3-yl acetate. Retrieved from [3]

Sources

Navigating the Unknown: A Technical Safety Guide for Handling 6-(Acetoxymethyl)pyridin-3-yl acetate

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

6-(Acetoxymethyl)pyridin-3-yl acetate is a pyridine derivative with potential applications in pharmaceutical research and development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and safe handling procedures is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the imputed safety data for 6-(Acetoxymethyl)pyridin-3-yl acetate, based on a scientific "read-across" approach from structurally similar compounds. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document serves as an essential resource for researchers, scientists, and drug development professionals. It details anticipated hazards, recommended personal protective equipment (PPE), safe handling and storage protocols, and emergency procedures.

Introduction: The Principle of Analog-Based Hazard Assessment

The core structure of 6-(Acetoxymethyl)pyridin-3-yl acetate consists of a pyridine ring substituted with two acetate ester functional groups. Therefore, this assessment draws upon safety data from:

-

Pyridine and its derivatives: To understand the hazards associated with the heterocyclic aromatic core.

-

Acetate esters: To evaluate the risks contributed by the ester functional groups.

-

Pyridin-3-ylmethyl acetate: As a close structural analog, this compound provides valuable insight into the potential combined effects of the pyridine and acetate moieties.

This synthesized approach allows for the development of robust and conservative safety protocols, ensuring that personnel are protected against a realistic range of potential hazards.

Imputed Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for analogous compounds, 6-(Acetoxymethyl)pyridin-3-yl acetate should be handled as a substance with the following potential hazards[1]:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1][2][3].

-

Skin Corrosion/Irritation: Causes skin irritation[1][4][5][6].

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][4][5][6][7][8].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][5].

While not explicitly indicated by close analogs, some pyridine derivatives and esters can be combustible liquids. Therefore, it is prudent to also consider the potential for flammability[2][3][7][9][10].

Table 1: Summary of Imputed GHS Hazard Classifications

| Hazard Class | Category | Imputed Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Engineering Controls and Personal Protective Equipment (PPE)

Given the imputed hazards, a multi-layered approach to exposure control is essential.

Engineering Controls

-

Ventilation: All handling of 6-(Acetoxymethyl)pyridin-3-yl acetate should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate vapors, mists, or aerosols[11][12][13]. The fume hood should have a face velocity that meets institutional and regulatory standards.

-

Safety Showers and Eyewash Stations: A readily accessible and tested safety shower and eyewash station must be located in the immediate vicinity of the handling area[9][11][13].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure. The following diagram outlines the decision-making process for PPE selection.

Caption: PPE Selection Workflow for Handling 6-(Acetoxymethyl)pyridin-3-yl acetate.

Detailed PPE Specifications:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times. Gloves should be inspected for integrity before use and disposed of after handling the compound.

-

Eye and Face Protection: Chemical safety glasses with side shields are mandatory. If there is a risk of splashing, a face shield should be worn in addition to safety glasses[4][13].

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. Ensure that no skin is exposed.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate cartridge for organic vapors should be used[11].

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to minimize risk.

Handling

-

Grounding: To prevent the buildup of static electricity, which could be an ignition source, ground and bond containers and receiving equipment when transferring the substance[7][12][14][15].

-

Inert Atmosphere: For long-term storage and to prevent degradation, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen)[16].

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory[4][14][17].

-

Tools: Use non-sparking tools when handling the compound, especially if it is determined to be flammable[7][14][15].

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[9][14][16][17][18].

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases[6][7][17][19].

-

Temperature: Store at a cool temperature, and if specified by the supplier, under refrigeration. Keep away from heat, sparks, open flames, and other ignition sources[7][9][15][17].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Caption: Emergency Response Workflow for 6-(Acetoxymethyl)pyridin-3-yl acetate.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[6][8][11].

-

Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice/attention[4][10][11].

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[4][6][7].

-

Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting[4][6][11].

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment[2][7][14].

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water[12][14].

-

Methods for Cleaning Up: For small spills, absorb with a non-combustible inert material (e.g., sand, earth, vermiculite). Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal[7][12][14].

Physical and Chemical Properties

While specific data for 6-(Acetoxymethyl)pyridin-3-yl acetate is limited, some basic properties can be noted.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 31181-78-9 | [20] |

| Molecular Formula | C₁₀H₁₁NO₄ | [20] |

| Molecular Weight | 209.20 g/mol | [20] |

| Appearance | Not specified. Assumed to be a solid or liquid at room temperature. | - |

| Storage | Information suggests storing in a cool, dry place. | [20] |

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Avoid heat, sparks, open flames, and other ignition sources. Protect from moisture and direct light[7][12][17][18].

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[6][7][17][19].

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[7][8].

Toxicological Information

As previously stated, no specific toxicological studies have been performed on 6-(Acetoxymethyl)pyridin-3-yl acetate. The toxicological profile is inferred from analogous compounds. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The substance is presumed to be harmful by all these routes and is irritating to the skin, eyes, and respiratory system[1][5][6][8].

Disposal Considerations

-

Waste Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility. Do not allow it to enter the environment. All waste disposal should be in accordance with federal, state, and local regulations.

-

Contaminated Packaging: Dispose of as unused product. Empty containers may retain product residue and can be hazardous[11].

Conclusion

The safe and effective use of 6-(Acetoxymethyl)pyridin-3-yl acetate in a research and development setting is contingent upon a conservative and proactive approach to safety. In the absence of a dedicated SDS, the "read-across" methodology provides a scientifically sound basis for establishing handling protocols. Researchers and laboratory managers must ensure that the imputed hazards outlined in this guide are communicated to all personnel and that the recommended engineering controls, personal protective equipment, and emergency procedures are rigorously implemented. By treating this compound with the caution it warrants, the scientific community can explore its potential while upholding the highest standards of laboratory safety.

References

-

Greenfield Global USA, Inc. (2015). SAFETY DATA SHEET - Ethyl Acetate. [Link]

-

Alpha-Tec Systems. (2025). Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. [Link]

-

Loba Chemie. (2023). PYRIDINE AR - Safety Data Sheet. [Link]

-

Lab Alley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. [Link]

-

Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

The HallStar Company. (2015). SAFETY DATA SHEET: ACETATE 700. [Link]

-

PubChem. (n.d.). (Pyridin-3-yl)methyl acetate. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

-

PENTA. (2024). Pyridine - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

Sources

- 1. (Pyridin-3-yl)methyl acetate | C8H9NO2 | CID 295656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. lobachemie.com [lobachemie.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. media.laballey.com [media.laballey.com]

- 8. fishersci.com [fishersci.com]

- 9. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]

- 10. carlroth.com [carlroth.com]

- 11. alphatecsystems.com [alphatecsystems.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. kishida.co.jp [kishida.co.jp]

- 14. greenfield.com [greenfield.com]

- 15. chemos.de [chemos.de]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. fishersci.com [fishersci.com]

- 20. 31181-78-9|6-(Acetoxymethyl)pyridin-3-yl acetate|BLD Pharm [bldpharm.com]

Technical Whitepaper: Therapeutic Potential of 6-(Acetoxymethyl)pyridin-3-yl Acetate Derivatives

The following is an in-depth technical guide regarding the therapeutic potential of 6-(Acetoxymethyl)pyridin-3-yl acetate derivatives.

Next-Generation Lipophilic Pyridoxine Analogs for Neuroprotection and Oxidative Stress Management

Executive Summary

6-(Acetoxymethyl)pyridin-3-yl acetate (CAS: 31181-78-9) represents a strategic structural modification of the Vitamin B6 scaffold. It functions as a lipophilic prodrug of the bioactive metabolite 5-hydroxy-2-(hydroxymethyl)pyridine . By masking the polar hydroxyl groups with acetate esters, this derivative significantly enhances blood-brain barrier (BBB) permeability and cellular uptake. Once internalized, it undergoes enzymatic hydrolysis to release the active antioxidant and neuroprotective pharmacophore.

This guide analyzes the compound’s molecular architecture, mechanism of action (MoA), and therapeutic utility in treating neurodegenerative disorders and ischemic injury.

Chemical Architecture & Prodrug Rationale

The therapeutic limitation of many hydrophilic pyridoxine analogs is their poor passive diffusion across the BBB. 6-(Acetoxymethyl)pyridin-3-yl acetate overcomes this via a "Trojan Horse" esterification strategy.

| Feature | Specification | Functional Benefit |

| Core Scaffold | Pyridine ring | Maintains aromatic stability and electron-sink capability for radical scavenging. |

| C-3 Position | Acetate ester (-OAc) | Masks the phenolic hydroxyl; prevents premature ionization and increases lipophilicity (LogP). |

| C-6 Position | Acetoxymethyl (-CH₂OAc) | Masks the primary alcohol; facilitates passive transport across lipid bilayers. |

| Metabolic Fate | Hydrolysis | Rapidly cleaved by intracellular esterases (e.g., carboxylesterase 1/2) to release the active diol. |

Structural Isomerism Note

Researchers must note that due to pyridine numbering conventions, this compound is frequently referenced in chemical catalogs as 2-acetoxymethyl-5-acetoxypyridine . Both names refer to the identical chemical entity.

Mechanism of Action (MoA)

The therapeutic efficacy relies on a three-phase activation cascade: Translocation, Activation, and Effectuation .

Phase 1: Translocation

The di-acetylated derivative exhibits a calculated LogP of ~1.5–2.0, allowing rapid passive diffusion across the endothelial cells of the BBB, bypassing the saturable transport mechanisms (like the pyridoxine transporter) that limit native B6 uptake.

Phase 2: Intracellular Activation

Upon cytosolic entry, ubiquitous non-specific esterases hydrolyze the acetate groups.

Phase 3: Effectuation (The Active Metabolite)

The released 5-hydroxy-2-(hydroxymethyl)pyridine exerts its effects via:

-

Direct ROS Scavenging: The phenolic hydroxyl group donates hydrogen atoms to neutralize superoxide anions (

) and hydroxyl radicals ( -

AGE Inhibition: The pyridine nitrogen and hydroxyl groups can chelate transition metals (Cu²⁺, Fe³⁺), inhibiting the Fenton reaction and preventing the formation of Advanced Glycation End-products (AGEs).

Visualization: Prodrug Activation Pathway

Figure 1: The metabolic activation cascade of 6-(Acetoxymethyl)pyridin-3-yl acetate from systemic circulation to neuronal action.

Therapeutic Applications

A. Ischemic Stroke & Reperfusion Injury

The parent compound has demonstrated efficacy in reducing infarct volume in Middle Cerebral Artery Occlusion (MCAO) models. The diacetate derivative enhances this by ensuring rapid delivery to the penumbra immediately post-stroke.

-

Mechanism: Inhibition of lipid peroxidation and preservation of mitochondrial function during the reperfusion phase.

B. Neurodegenerative Disorders (Alzheimer's/Parkinson's)

Oxidative stress is a hallmark of neurodegeneration. By delivering a potent antioxidant directly to the parenchyma, this derivative mitigates neuronal apoptosis.

-

Target: Reduction of

-induced cytotoxicity in SH-SY5Y cells.

C. Diabetic Neuropathy

Similar to Pyridoxamine, the active metabolite inhibits the formation of AGEs, which are implicated in diabetic nerve damage.

Experimental Protocols

To validate the therapeutic potential, the following self-validating protocols are recommended.

Protocol 1: In Vitro Plasma vs. Liver Microsome Stability

Purpose: To confirm the prodrug is stable enough in plasma to reach tissues but rapidly hydrolyzed by tissue esterases.

-

Preparation: Dissolve 6-(Acetoxymethyl)pyridin-3-yl acetate in DMSO (stock 10 mM).

-

Incubation:

-

Group A (Plasma): Dilute to 10 µM in pooled human plasma. Incubate at 37°C.

-

Group B (Microsomes): Dilute to 10 µM in liver microsomes (0.5 mg/mL protein) with NADPH regenerating system.

-

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Validation Criteria: Plasma

should be > 60 min (stability); Microsomal

Protocol 2: ROS Scavenging Assay (Cell-Based)

Purpose: To verify the antioxidant efficacy of the released metabolite.

-

Cell Line: SH-SY5Y (Human neuroblastoma).

-

Seeding: 10,000 cells/well in 96-well plates; grow for 24h.

-

Pre-treatment: Treat cells with varying concentrations (1–100 µM) of the prodrug for 2 hours.

-

Insult: Wash cells, then expose to 100 µM

for 24 hours. -

Readout: Measure cell viability using MTT or CCK-8 assay.

-

Control: Compare against Vitamin C (Positive Control) and Vehicle (Negative Control).

Visualization: Experimental Workflow

Figure 2: Sequential workflow for validating prodrug stability and antioxidant efficacy.

Safety & Toxicology Profiling

While Vitamin B6 derivatives are generally safe, high-dose pyridoxine analogs can cause sensory neuropathy by damaging the dorsal root ganglia (DRG).

-

Critical Threshold: Monitoring of ataxia and sensory nerve conduction velocity (SNCV) is mandatory in in vivo studies.

-

LD50 Estimation: Based on structural analogs, the oral LD50 in rodents is estimated > 2000 mg/kg, but acute toxicity studies must confirm this.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329761242 (Related Pyridine Derivatives). Retrieved from [Link]

-

Zhou, L., et al. (2024).[1] Chemical Constituents of Ethyl Acetate Extract from Moringa oleifera Leaves.[1] Chinese Pharmaceutical Journal.[1] (Identifies parent compound 5-hydroxy-2-hydroxymethylpyridine as a natural bioactive). Retrieved from [Link]

-

Bordwell, F. G. (2023). pKa Data for Pyridine Derivatives. Validating the ionization states of hydroxypyridines. Retrieved from [Link]

Sources

literature review on 6-(Acetoxymethyl)pyridin-3-yl acetate biological activity

Executive Summary

6-(Acetoxymethyl)pyridin-3-yl acetate (CAS: 31181-78-9) is the di-ester derivative of the bioactive pyridine alkaloid 5-hydroxy-2-pyridinemethanol (also known as 6-hydroxymethylpyridin-3-ol). While the parent diol is a naturally occurring metabolite found in medicinal plants such as Sterculia lychnophora and Rubus coreanus, the diacetate form serves as a lipophilic prodrug or synthetic intermediate.

This guide details the compound's biological utility, focusing on its mechanism as a delivery system for the active diol, which exhibits significant anti-adipogenic , antioxidant , and mild cytotoxic activities. Researchers utilizing this compound must account for its hydrolysis kinetics to accurately interpret biological assays.

Part 1: Chemical Identity & Properties

| Property | Details |

| IUPAC Name | (5-acetyloxypyridin-2-yl)methyl acetate |

| Common Synonyms | 5-Acetoxy-2-(acetoxymethyl)pyridine; 5-Hydroxy-2-pyridinemethanol diacetate |

| CAS Number | 31181-78-9 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Parent Active | 5-Hydroxy-2-pyridinemethanol (CAS: 40222-77-3) |

| Solubility | Soluble in DMSO, Ethanol, Chloroform. Limited stability in aqueous buffers (hydrolysis prone). |

Structural Significance

The molecule consists of a pyridine core substituted with an acetoxy group at position 3 and an acetoxymethyl group at position 6.

-

Lipophilicity: The acetylation of the two hydroxyl groups significantly increases

compared to the parent diol, facilitating passive diffusion across the plasma membrane. -

Labile Linkers: The ester bonds are susceptible to intracellular carboxylesterases, designing the molecule as a "Trojan horse" to deliver the polar 5-hydroxy-2-pyridinemethanol intracellularly.

Part 2: Mechanism of Action (MOA)

The biological activity of 6-(Acetoxymethyl)pyridin-3-yl acetate is driven by its conversion to the active metabolite.

Prodrug Activation

Upon cellular entry, ubiquitous cytosolic esterases (e.g., hCE1, hCE2) hydrolyze the acetate groups.

-

Step 1: Hydrolysis of the primary ester (acetoxymethyl).

-

Step 2: Hydrolysis of the phenolic ester (pyridin-3-yl acetate).

-

Result: Intracellular accumulation of 5-hydroxy-2-pyridinemethanol.

Pharmacological Targets (Active Metabolite)

Once hydrolyzed, the active diol modulates lipid metabolism and oxidative stress pathways:

-

Adipogenesis Inhibition: Downregulates key transcription factors PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha), preventing the differentiation of preadipocytes into mature adipocytes.

-

Antioxidant Activity: The phenolic hydroxyl group at position 3 acts as a radical scavenger (DPPH scavenging), reducing oxidative stress.

-

SHP2 Inhibition: In specific screens, the diol has shown inhibition of protein tyrosine phosphatase SHP2, a node often dysregulated in cancer.

Visualization: Prodrug Activation & Signaling

Caption: Figure 1. The prodrug activation pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate and downstream effects of its active metabolite.

Part 3: Biological Activity Data Summary

The following data is derived from studies on the parent active metabolite, which represents the in vivo effector of the diacetate.

| Activity Type | Assay Model | Key Result | Reference |

| Anti-Obesity | 3T3-L1 Adipocytes | Significant reduction in lipid accumulation (Oil Red O staining).[1] Downregulation of PPARγ and C/EBPα mRNA. | [1] |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ ≈ 7.67–12.3 μg/mL (Comparable to standard antioxidants). | [2] |

| Cytotoxicity | Caco-2 (Colon Cancer) | IC₅₀ ≈ 119.7 μg/mL (Mild activity). | [2] |

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ ≈ 108.5 μg/mL. | [2] |

Part 4: Experimental Protocols

Protocol 1: In Vitro Adipogenesis Inhibition Assay

Objective: To verify the anti-obesity potential of the compound in a differentiation model.

Reagents:

-

3T3-L1 Preadipocytes.[1]

-

Differentiation Media (DMEM + 10% FBS + MDI cocktail: 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin).

-

Test Compound: 6-(Acetoxymethyl)pyridin-3-yl acetate (Stock: 100 mM in DMSO).

Workflow:

-

Seeding: Plate 3T3-L1 cells in 6-well plates and grow to confluence (Day 0).

-

Induction: Treat cells with Differentiation Media containing the Test Compound (Concentrations: 10, 50, 100 µM).

-

Control: Vehicle (DMSO < 0.1%).

-

Note: The esterase activity in FBS is usually sufficient to begin hydrolysis, but intracellular conversion is the primary driver.

-

-

Maintenance: On Day 2, switch to DMEM + 10% FBS + Insulin (10 µg/mL) + Test Compound.

-

Completion: On Day 4-8, switch to DMEM + 10% FBS + Test Compound (refresh every 2 days).

-

Readout (Day 8):

-

Wash with PBS.

-

Fix with 10% formalin (1 hr).

-

Stain with Oil Red O solution (30 min).

-

Elute stain with isopropanol and measure absorbance at 510 nm.

-

Protocol 2: Esterase Stability & Hydrolysis Kinetics

Objective: To determine the half-life of the prodrug in plasma or cytosolic fractions.

Workflow:

-

Preparation: Incubate 10 µM of 6-(Acetoxymethyl)pyridin-3-yl acetate in human liver microsomes (HLM) or plasma at 37°C.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, 60 min.

-

Quenching: Add ice-cold acetonitrile (containing internal standard) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Monitor: Disappearance of Parent (m/z 210 -> fragments) and appearance of Mono-acetate intermediate and Diol (m/z 126).

-

Part 5: Synthesis & Handling Guide

For researchers needing to synthesize or handle the material:

Synthesis Route (Brief):

-

Starting Material: 5-Hydroxy-2-pyridinemethanol (commercially available or isolated).

-

Reagents: Acetic anhydride (

), Pyridine (solvent/base), DMAP (catalyst). -

Conditions: Stir at

for 4-6 hours. -

Purification: Flash column chromatography (Hexane:EtOAc). The diacetate is less polar than the starting material.

Storage & Stability:

-

Solid State: Store at -20°C, desiccated. Stable for >1 year.

-

Solution: Dissolve in anhydrous DMSO. Avoid aqueous buffers for stock solutions to prevent premature hydrolysis. Prepare aqueous dilutions immediately prior to use.

References

-

Antiobesity Effects of Unripe Rubus coreanus Miquel and Its Constituents.

- Source: Evidence-Based Complementary and Altern

- Context: Identifies 5-hydroxy-2-pyridinemethanol as a key constituent inhibiting adipogenesis in 3T3-L1 cells.

-

URL:[Link]

-

Five New Phenolic Compounds with Antioxidant Activities from the Medicinal Insect Blaps rynchopetera.

-

Secondary metabolites from Sterculia lychnophora Hance (Pangdahai).

- Biological Activities of Pyridine Derivatives. Source: BOC Sciences / Review. Context: General overview of pyridine scaffold pharmacophores.

Sources

An In-depth Technical Guide to the Metabolic Pathway and Breakdown of 6-(Acetoxymethyl)pyridin-3-yl acetate

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's metabolic fate is paramount for assessing its efficacy, safety, and overall viability as a therapeutic agent. This guide provides a detailed exploration of the predicted metabolic pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate, a molecule of interest within contemporary pharmaceutical research. Due to the novelty of this specific compound, this document synthesizes established principles of drug metabolism with data from structurally analogous molecules to construct a scientifically rigorous and predictive metabolic map.

The core structure of 6-(Acetoxymethyl)pyridin-3-yl acetate, featuring a pyridine ring with two ester functionalities, suggests a metabolic journey primarily orchestrated by hydrolytic and oxidative enzymes. This guide will dissect these anticipated biotransformation steps, delving into the enzymatic players, the resulting metabolites, and the state-of-the-art experimental methodologies required to validate these predictions. Our approach is grounded in the principles of scientific integrity, providing not just a theoretical framework but also practical, field-proven insights into the experimental design and analytical strategies essential for robust metabolic profiling.

The Proposed Metabolic Pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate

The metabolic breakdown of 6-(Acetoxymethyl)pyridin-3-yl acetate is anticipated to be a multi-stage process, initiated by the rapid hydrolysis of its ester groups, followed by oxidative modifications of the core pyridine structure.

Phase I Metabolism: A Two-Step Hydrolytic Cleavage

The presence of two ester linkages makes 6-(Acetoxymethyl)pyridin-3-yl acetate a prime substrate for a class of enzymes known as esterases. These enzymes are ubiquitous in the body, with high concentrations found in the liver, plasma, and gastrointestinal tract.[1][2] The initial and most significant metabolic transformation is predicted to be the sequential hydrolysis of the acetoxymethyl and acetate groups.

-

Hydrolysis of the Acetoxymethyl Ester: The acetoxymethyl (AM) ester is a common motif in prodrug design, intended for cleavage by intracellular esterases to release the active form of a drug.[3][4] In the case of 6-(Acetoxymethyl)pyridin-3-yl acetate, the first hydrolytic event is likely the cleavage of the acetoxymethyl ester, catalyzed by carboxylesterases such as hCE-1 and hCE-2, to yield 6-(hydroxymethyl)pyridin-3-yl acetate and acetic acid.[1]

-

Hydrolysis of the Phenolic Acetate: The resulting intermediate, 6-(hydroxymethyl)pyridin-3-yl acetate, still contains a phenolic acetate group. Phenolic esters are also known substrates for esterases.[5] Therefore, a second hydrolytic step is anticipated, cleaving the remaining acetate group to produce the core metabolite, 6-(hydroxymethyl)pyridin-3-ol, and a second molecule of acetic acid.

The culmination of these two hydrolytic steps is the formation of a more polar, di-hydroxylated pyridine derivative, which is then poised for further metabolic modification or excretion.

Subsequent Phase I Oxidation by Cytochrome P450 Enzymes

Following hydrolysis, the primary metabolite, 6-(hydroxymethyl)pyridin-3-ol, is expected to undergo further Phase I metabolism, primarily through oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6][7] These heme-containing monooxygenases are the principal enzymes responsible for the oxidative biotransformation of a vast array of xenobiotics.[8][9]

The potential sites of oxidation on 6-(hydroxymethyl)pyridin-3-ol include the pyridine ring itself and the hydroxymethyl substituent. Based on the metabolism of other substituted pyridines, the following oxidative transformations are plausible:

-

Oxidation of the Pyridine Ring: The pyridine ring can be hydroxylated at various positions. The specific regioselectivity of this hydroxylation is influenced by the existing substituents.[10]

-

Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized first to an aldehyde and subsequently to a carboxylic acid, resulting in the formation of 3-hydroxy-picolinic acid derivatives.

Phase II Conjugation

The hydroxyl groups of 6-(hydroxymethyl)pyridin-3-ol and its oxidized metabolites serve as handles for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to the drug or its metabolites. This process significantly increases their water solubility, thereby facilitating their elimination from the body via urine or bile.

Key Metabolic Enzymes: The Orchestrators of Biotransformation

The metabolic fate of 6-(Acetoxymethyl)pyridin-3-yl acetate is dictated by the interplay of several key enzyme families.

Esterases: The Initiators of Breakdown

As previously mentioned, esterases, particularly carboxylesterases (CEs), are central to the initial breakdown of this molecule.[1] Human liver and intestines contain high levels of two major carboxylesterases, hCE-1 and hCE-2, which exhibit different substrate specificities.[1] The efficient hydrolysis of both the acetoxymethyl and phenolic acetate esters is a critical determinant of the compound's pharmacokinetic profile.

Cytochrome P450s: The Architects of Oxidation

The cytochrome P450 system, a large family of enzymes primarily located in the liver, is responsible for the oxidative metabolism of a wide range of compounds.[6][7] The specific CYP isoforms involved in the oxidation of 6-(hydroxymethyl)pyridin-3-ol would need to be identified through in vitro studies with recombinant human CYPs.

Visualizing the Metabolic Journey

To provide a clearer understanding of the proposed metabolic cascade, the following diagrams illustrate the key transformations and the experimental workflow for their investigation.

Figure 1: Proposed metabolic pathway of 6-(Acetoxymethyl)pyridin-3-yl acetate.

Experimental Methodologies for Metabolic Profiling

Validating the proposed metabolic pathway requires a systematic experimental approach, primarily utilizing in vitro systems that recapitulate the metabolic environment of the liver.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes, making them an ideal system for studying Phase I metabolism.[11]

Protocol for HLM Incubation:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), HLMs, and the test compound, 6-(Acetoxymethyl)pyridin-3-yl acetate.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the compound to interact with the microsomes.

-

Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH, an essential cofactor for CYP enzyme activity.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quenching the Reaction: Immediately stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant, which contains the parent compound and its metabolites, using LC-MS/MS.

Figure 2: Experimental workflow for in vitro metabolism study using HLMs.

Metabolism Studies with Cryopreserved Human Hepatocytes

To investigate both Phase I and Phase II metabolism, intact human hepatocytes are the gold standard in vitro model as they contain a full complement of drug-metabolizing enzymes and cofactors.[12]

Protocol for Hepatocyte Incubation:

-

Cell Thawing and Seeding: Rapidly thaw cryopreserved human hepatocytes and seed them into collagen-coated plates in a suitable culture medium.

-

Cell Attachment: Allow the hepatocytes to attach to the plate surface in a humidified incubator at 37°C with 5% CO2.

-

Dosing: Replace the medium with fresh medium containing 6-(Acetoxymethyl)pyridin-3-yl acetate at the desired concentration.

-

Incubation and Sampling: Incubate the cells for a defined period (e.g., up to 24 hours), collecting samples of both the culture medium and the cell lysate at various time points.

-

Sample Preparation: Process the collected samples to extract the parent compound and its metabolites.

-

LC-MS/MS Analysis: Analyze the processed samples to identify and quantify the metabolites formed.

Analytical Techniques for Metabolite Identification

The cornerstone of modern metabolite identification is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13][14]

LC-MS/MS for Structural Elucidation

-

Chromatographic Separation: The complex mixture of parent compound and metabolites from the in vitro incubation is first separated based on their physicochemical properties using an HPLC system.

-

Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer.

-

Full Scan MS: The instrument first acquires full scan mass spectra to detect all ions within a given mass range. Potential metabolites are identified by their mass-to-charge ratio (m/z), which will differ from the parent compound due to the metabolic transformations (e.g., addition of an oxygen atom for hydroxylation, loss of an acetyl group for hydrolysis).

-

Tandem MS (MS/MS): To confirm the structure of a potential metabolite, it is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the metabolite and pinpoint the site of metabolic modification.

-

Figure 3: Workflow for metabolite identification using LC-MS/MS.

Quantitative Data Summary

The following table outlines the expected mass shifts for the primary metabolites of 6-(Acetoxymethyl)pyridin-3-yl acetate, which are crucial for their detection by mass spectrometry.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Metabolic Transformation | Mass Shift (Da) |

| 6-(Acetoxymethyl)pyridin-3-yl acetate | C10H11NO4 | 209.0688 | - | - |

| 6-(Hydroxymethyl)pyridin-3-yl acetate | C8H9NO3 | 167.0582 | - C2H2O | -42.0106 |

| 6-(Hydroxymethyl)pyridin-3-ol | C6H7NO2 | 125.0477 | - C2H2O | -42.0106 |

| Hydroxylated Metabolite | C6H7NO3 | 141.0426 | + O | +15.9949 |

| Carboxylic Acid Metabolite | C6H5NO3 | 139.0269 | + O, - 2H | +13.9792 |

Conclusion

The metabolic breakdown of 6-(Acetoxymethyl)pyridin-3-yl acetate is predicted to be a well-defined process initiated by rapid and efficient ester hydrolysis, followed by oxidative modifications of the resulting di-hydroxylated pyridine core. This guide provides a robust framework for understanding and experimentally validating this proposed pathway. By employing the detailed in vitro methodologies and advanced analytical techniques described herein, researchers and drug development professionals can gain the critical insights necessary to advance their understanding of this compound's pharmacokinetic and metabolic profile. The systematic approach outlined in this document ensures scientific rigor and provides a clear path for the comprehensive metabolic characterization of 6-(Acetoxymethyl)pyridin-3-yl acetate and other novel chemical entities.

References

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100895. [Link]

-

Imai, T. (2006). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]

-

Langgassner, J., et al. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Journal of Controlled Release, 92(1-2), 193-204. [Link]

-

Pelkonen, O., & Raunio, H. (1997). In vitro techniques for studying drug metabolism. Pharmacology & Toxicology, 80(3), 101-107. [Link]

-

Goonetilleke, E. C., & Siriwardena, A. H. (2005). A prodrug system for hydroxylamines based on esterase catalysis. Bioorganic & Medicinal Chemistry Letters, 15(18), 4085-4088. [Link]

-

Chyan, C. L., & Raines, R. T. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 4(11), 1592-1601. [Link]

-

Lin, J. H. (2018). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]

-

Rumsey, J. V., et al. (2011). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PloS one, 6(6), e20749. [Link]

-

Rana, S., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Chemistry & Biodiversity, 21(1), e202301295. [Link]

-

Bundgaard, H. (1991). Prodrugs and hydrolysis of esters. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. In Wikipedia. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (1994). Analytical Methods. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). [Link]

-

Van Midwoud, P. M., & Groothuis, G. M. (2011). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]

-

Gescher, A., & Manson, D. (1983). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Journal of the National Cancer Institute, 70(4), 727-732. [Link]

-

Lavis, L. D. (2017). Acetoxymethyl (AM) groups. (a) General schematic of AM ester... ResearchGate. [Link]

-

Montaseri, H., & Kruger, G. (2021). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 26(11), 3326. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 154(3), 567-577. [Link]

-

Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1183-1206. [Link]

-

Taylor, A. J., et al. (2017). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. Xenobiotica, 47(9), 755-762. [Link]

-

Allen, C. C., et al. (2005). Biotransformation of substituted pyridines with dioxygenase-containing microorganisms. Organic & Biomolecular Chemistry, 3(10), 1954-1959. [Link]

-

Stern, R. H. (1992). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? American journal of cardiology, 70(12), 1075-1078. [Link]

-

Lavis, L. D., & Raines, R. T. (2014). Synthesis and utility of fluorogenic acetoxymethyl ethers. Organic & biomolecular chemistry, 12(43), 8671-8679. [Link]

-

de Lucas, A. I., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1475-1481. [Link]

-

Fisher, M., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]

-

Dalvie, D., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-1201. [Link]

-

Obach, R. S. (1999). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

-

Pieper, J. A. (2002). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 59(15 Suppl 5), S11-S15. [Link]

-

Prakash, C., & O'Donnell, J. P. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 161-197). Humana Press. [Link]

-

National Center for Biotechnology Information. (1994). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). [Link]

-

Lavis, L. D., & Raines, R. T. (2014). Synthesis and utility of fluorogenic acetoxymethyl ethers†. Raines Lab. [Link]

-

Wrona-Krol, E., & Glica, M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(8), 3625-3641. [Link]

-

Chen, Y. J., et al. (2016). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of food and drug analysis, 24(1), 127-136. [Link]

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link]

-

Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). University of Washington. [Link]

-

Pires, B. R., et al. (2014). In vitro metabolism of the alkaloid piplartine by rat liver microsomes. Journal of pharmaceutical and biomedical analysis, 95, 138-145. [Link]

-

Hetrick, B., & Lavis, L. D. (2018). Synthesis and utility of fluorogenic acetoxymethyl ethers. ResearchGate. [Link]

-

Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6140. [Link]

-

Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 212, 105934. [Link]

-

Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS catalysis, 8(12), 10964-10976. [Link]

-

Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). [Link]

-

Rojas-Murcia, N., & Barona-Gómez, F. (2021). Advances on the biosynthesis of pyridine rings. Current Opinion in Green and Sustainable Chemistry, 31, 100511. [Link]

-

S., S., & S., S. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 5(3), 1-13. [Link]

-

Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. [Link]

-

Ashihara, H., & Crozier, A. (2012). Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves... ResearchGate. [Link]

-

Hodgson, E. (2023). Fate of chemicals following exposure III: Metabolism (biotransformation). In A Textbook of Modern Toxicology (pp. 101-143). John Wiley & Sons. [Link]

-

Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879-893. [Link]

-

Ni, Y., & Zhu, W. (2016). The Dark Side of Fluorine. Chemistry, 22(27), 9184-9197. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is an AM ester? | AAT Bioquest [aatbio.com]

- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotransformation of substituted pyridines with dioxygenase-containing microorganisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. jfda-online.com [jfda-online.com]

- 14. ijpras.com [ijpras.com]

Methodological & Application

step-by-step acetylation procedure for pyridine diol derivatives

Executive Summary

Acetylation of pyridine diols (e.g., 2,6-dihydroxypyridine, pyridoxine, 3,5-dihydroxypyridine) is a deceptively complex transformation. Unlike simple phenols, these substrates exhibit amphoteric character and prototropic tautomerism (pyridone

This guide moves beyond generic "acetic anhydride/pyridine" recipes. It provides a mechanistic framework for selecting the correct acylation strategy based on the hydroxyl position relative to the ring nitrogen. We detail two distinct protocols: Method A for standard O-acetylation of electron-neutral substrates (e.g., Vitamin B6 analogs) and Method B (DMAP-Hypercatalyzed) for sterically hindered or electron-deficient tautomers.

Mechanistic Insight & Strategic Planning

The Tautomer Trap

Before selecting a protocol, the researcher must identify the dominant tautomer.

-

3-Hydroxypyridines: Behave like electron-deficient phenols. Standard acylation (Method A) works well.

-

2- and 4-Hydroxypyridines: Exist predominantly as pyridones (lactams) in solution. O-acetylation requires trapping the minor hydroxy-tautomer, often necessitating a hyper-nucleophilic catalyst (DMAP) to lower the activation energy for O-attack over N-attack.

The DMAP Catalytic Cycle

For difficult substrates, 4-(Dimethylamino)pyridine (DMAP) is essential. It attacks the anhydride to form a highly electrophilic N-acylpyridinium salt, which transfers the acetyl group to the substrate 10^4 times faster than pyridine alone.

Figure 1: The DMAP catalytic cycle accelerates O-acetylation by generating a "super-active" acylating agent.

Pre-Reaction Planning & Safety

Reagent Selection Matrix

| Reagent | Role | Pros | Cons | Recommended For |

| Acetic Anhydride ( | Acyl Donor | Cheap, manageable byproducts (AcOH), safer than halides. | Slower reaction rate without catalyst. | Standard (All Protocols) |

| Acetyl Chloride ( | Acyl Donor | Highly reactive. | Generates HCl (protonates pyridine N, deactivating the ring); violent quench. | Avoid for pyridine diols. |

| Pyridine | Solvent/Base | Solubilizes polar diols; acts as HCl scavenger. | High boiling point (115°C); difficult to remove traces. | Method A |

| DMAP | Catalyst | Increases rate 10,000x; promotes O- vs N-selectivity. | Difficult to remove if used stoichiometrically (use catalytic amounts). | Method B |

Experimental Protocols

Method A: Standard Solvolytic Acetylation

Best for: Pyridoxine (Vitamin B6), 3,5-dihydroxypyridine, and non-hindered substrates.

Materials:

-

Substrate (10 mmol)

-

Pyridine (Anhydrous, 20 mL)

-

Acetic Anhydride (30 mmol, 1.5 eq per -OH)

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the pyridine diol (10 mmol) and anhydrous pyridine (20 mL). Stir until fully suspended or dissolved.

-

Note: Pyridine diols are often poorly soluble. The suspension will clear as the reaction proceeds.

-

-

Addition: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (3.0 mL, ~30 mmol) dropwise over 10 minutes.

-

Critical: Exothermic reaction. Rapid addition can cause darkening (decomposition).

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.

-

Monitoring: Check TLC (5% MeOH in DCM). The starting material (very polar) should disappear; the product will move to

0.4–0.6.

-

-

Quench: Cool back to 0°C. Add MeOH (2 mL) dropwise to consume excess anhydride. Stir for 15 mins.

Method B: DMAP-Hypercatalyzed Acetylation

Best for: 2,4-dihydroxypyridine, sterically hindered analogs, or temperature-sensitive substrates.

Materials:

-

Substrate (10 mmol)

-

Dichloromethane (DCM, Anhydrous, 30 mL)

-

Triethylamine (

, 25 mmol) -

Acetic Anhydride (25 mmol)

-

DMAP (0.5 mmol, 5 mol%)

Procedure:

-

Suspension: In a dry flask, suspend the diol in DCM (30 mL). Add

(3.5 mL).-

Why:

acts as the stoichiometric proton scavenger, preventing the pyridine ring nitrogen from becoming protonated and unreactive.

-

-

Catalyst: Add DMAP (61 mg). Stir for 5 minutes.

-

Acylation: Add

(2.4 mL) dropwise at 0°C. -

Execution: Warm to RT. Reaction is typically complete in <2 hours due to DMAP acceleration.

-

Workup: Dilute with DCM (50 mL). Wash with cold 1M HCl (2 x 20 mL) to remove DMAP and

, then Sat.

Workup & Purification Strategy

Pyridine derivatives are notoriously difficult to purify because they "streak" on silica and trap solvent. Use this decision tree to ensure high purity.

Figure 2: Workup decision tree. Note that removing pyridine via toluene azeotrope is critical to prevent product oiling.

Quality Control & Validation

Self-Validating the Protocol:

-

1H NMR (CDCl3):

-

Look for the Acetyl-Methyl singlet at 2.30 – 2.45 ppm .

-

Diagnostic Shift: The pyridine ring protons will shift downfield (deshielding) by 0.2–0.5 ppm compared to the starting diol due to the electron-withdrawing ester groups.

-

-

IR Spectroscopy:

-

Ester C=O: Sharp, strong band at 1760–1775 cm⁻¹ . (Phenolic esters appear at higher frequencies than aliphatic esters).

-

Absence of OH: Disappearance of the broad band at 3200–3500 cm⁻¹.

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery | Product is water-soluble (common for pyridines). | Avoid aqueous washes if possible. Use solid phase extraction or direct flash chromatography. |

| Oily Product | Residual Pyridine. | Co-evaporate with Toluene 3x.[2] Dry under high vacuum for 12h. |

| Incomplete Reaction | N-protonation of substrate. | Switch to Method B (add |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] Wiley.[1] (Standard reference for acetylation conditions and stability). Link[1]

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3][4][5] Angewandte Chemie International Edition, 17(8), 569-583. (The definitive mechanism of DMAP catalysis). Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Source for standard pyridine/anhydride protocols). Link

-

Scrimin, P., et al. (2003). Aggregate Nucleophilic Catalysis: The Acetylation of Alcohols by DMAP. Journal of Organic Chemistry, 68(5), 1870-1876. (Kinetic validation of the protocol). Link

-

Efimova, I. V., et al. (2009). Tautomerism and Regioselectivity of Acylation of Hydroxypyridines. Taylor & Francis. (Specific insights into the N- vs O-acylation competition). Link

Sources

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

Application Notes & Protocols: A Guide to the Selective Esterification of Pyridine-3-ol Derivatives

Introduction: The Strategic Importance of Pyridine-3-ol Esters

The pyridine-3-ol scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives are integral components of numerous pharmacologically active compounds, where the phenolic hydroxyl group often plays a crucial role in target binding through hydrogen bonding. The conversion of this hydroxyl group into an ester is a common and powerful strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and cell permeability. This modification is particularly vital in prodrug design, where a biologically inactive ester can be cleaved in vivo to release the active 3-hydroxypyridine parent drug.

However, the esterification of pyridine-3-ol derivatives presents a significant chemoselectivity challenge. The molecule possesses two primary nucleophilic sites: the phenolic hydroxyl group (O-nucleophile) and the pyridine ring nitrogen (N-nucleophile). Uncontrolled acylation can lead to a mixture of O-acylated and N-acylated products, complicating purification and reducing the yield of the desired ester. Achieving selective O-acylation requires a nuanced understanding of the reaction mechanism and careful selection of reagents and conditions to favor reaction at the hydroxyl group over the ring nitrogen. This guide provides a detailed examination of the principles and protocols for achieving high-yielding, selective O-esterification of pyridine-3-ol derivatives.

Pillar 1: Mechanistic Principles of Chemoselective O-Acylation

The outcome of the acylation reaction is a contest between the nucleophilicity of the hydroxyl oxygen and the pyridine nitrogen. While the pyridine nitrogen is generally a stronger nucleophile than the corresponding phenol, its reactivity can be sterically and electronically modulated. The key to selective O-acylation lies in activating the acylating agent in a way that promotes its reaction with the hydroxyl group. This is most effectively achieved through nucleophilic catalysis, particularly with 4-(Dimethylamino)pyridine (DMAP).

The consensus mechanism for DMAP-catalyzed acylation involves the rapid formation of a highly reactive N-acylpyridinium intermediate.[1] DMAP, being a significantly stronger nucleophile than the alcohol, attacks the acylating agent (e.g., an acid anhydride) to form this key intermediate.[2][3] This "active ester" is much more electrophilic than the parent anhydride and is readily attacked by the hydroxyl group of the pyridine-3-ol. A stoichiometric, non-nucleophilic base, such as triethylamine (Et₃N) or pyridine itself, is often included to act as an acid scavenger, neutralizing the carboxylic acid byproduct and driving the reaction to completion.[4][5]

The selectivity arises because the attack of the pyridine-3-ol's hydroxyl group on the DMAP-acylpyridinium intermediate is kinetically favored over the competing, non-productive N-acylation of the pyridine-3-ol substrate itself.

Pillar 2: Field-Proven Experimental Protocols

Herein, we detail three robust and widely applicable protocols for the selective O-esterification of pyridine-3-ol derivatives. The choice of method depends on the stability and availability of the starting materials, as well as the scale of the reaction.

Protocol 1: Acylation with Acid Anhydrides (DMAP Catalysis)

This method is highly efficient and generally provides excellent yields. It is the preferred method when the corresponding acid anhydride is commercially available or readily synthesized.

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the pyridine-3-ol derivative (1.0 eq.).

-

Dissolution: Dissolve the substrate in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to a concentration of 0.1-0.5 M.

-

Addition of Base and Catalyst: Add a non-nucleophilic base, such as triethylamine (1.5 eq.), followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq.). Stir the solution for 5-10 minutes at room temperature.[6]

-

Addition of Acylating Agent: Add the acid anhydride (1.2-1.5 eq.) dropwise to the stirred solution. If the reaction is exothermic, an ice bath may be used to maintain the temperature at 0-5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid), water, and brine.

-